Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate
Description
Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate is a complex ethyl ester featuring dual oxoacetate moieties connected via anilino and phenoxy ether linkages. Its structure includes an ethoxy-oxoacetyl-substituted aniline group, which contributes to its steric and electronic properties. This compound is likely synthesized through multi-step alkylation and condensation reactions, as inferred from analogous procedures in the evidence (e.g., coupling of phenoxy ethers with ethyl bromoacetate derivatives) .
Properties
IUPAC Name |
ethyl 2-[2-[2-[2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy]ethoxy]anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-3-29-21(27)19(25)23-15-9-5-7-11-17(15)31-13-14-32-18-12-8-6-10-16(18)24-20(26)22(28)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECKQWFJQBRMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities, which are crucial for its evaluation in pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different assays, and potential applications.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C22H24N2O8
- Molecular Weight : 444.44 g/mol
- CAS Number : 866008-05-1
The structure includes multiple functional groups that may interact with biological targets, contributing to its pharmacological profile.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
- Modulation of Signaling Pathways : The compound could interfere with various signaling pathways, including those related to inflammation and cancer progression.
- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating potential applications in treating infections.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
| Study Focus | Methodology | Findings |
|---|---|---|
| Cytotoxicity | MTT Assay on cancer cell lines | IC50 values indicate moderate cytotoxicity at concentrations above 50 µM. |
| Antimicrobial Activity | Agar diffusion method | Effective against several bacterial strains, particularly Gram-positive bacteria. |
| Enzyme Inhibition | Enzyme kinetics assays | Demonstrated inhibition of specific kinases involved in cell signaling pathways. |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability, suggesting potential as an anticancer agent.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against Staphylococcus aureus infections. The results indicated a notable reduction in bacterial load when used in combination with standard antibiotics.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is essential for evaluating the safety and efficacy of this compound:
- Absorption and Distribution : The compound shows favorable absorption characteristics, with bioavailability studies indicating effective distribution across tissues.
- Metabolism : Preliminary metabolic studies suggest that it undergoes hepatic metabolism, which could influence its therapeutic window.
- Toxicity Profile : Acute toxicity tests reveal a low toxicity profile at therapeutic doses; however, long-term studies are necessary to fully establish safety.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Phenoxy-Acetate Linkages
- Ethyl 2-(4-aminophenoxy)acetate (C₁₀H₁₃NO₃, MW: 195.2) This simpler analog lacks the oxoacetate and ethoxy-oxoacetyl substituents. The amino group enhances reactivity for further derivatization (e.g., amide coupling). Its crystalline structure and NMR data confirm hydrogen bonding between NH₂ and ester carbonyl groups, which may influence solubility . Key Difference: Absence of oxoacetate groups reduces steric hindrance and electronic complexity compared to the target compound.
- Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate A coumarin derivative with a planar chromenone core and an ethoxyacetate side chain. Its fluorescence properties and sheet-like crystalline packing distinguish it from the target compound, which lacks aromatic conjugation .
Anilino-Oxoacetate Derivatives
- Ethyl 2-(2-methoxyanilino)-2-oxoacetate (C₁₁H₁₃NO₄, MW: 235.2) Substitution of the ethoxy-oxoacetyl group with a methoxy group reduces steric bulk and alters electronic effects. This compound is used as a pharmaceutical intermediate, suggesting similar utility for the target compound .
- Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate (C₁₂H₉F₆NO₃, MW: 329.2) The trifluoromethyl groups enhance lipophilicity and metabolic stability. Its higher melting point (90°C) compared to the target compound (likely liquid or lower-melting due to flexible ether linkages) reflects increased crystallinity from halogenated substituents .
Thiazole- and Coumarin-Based Derivatives
- Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate (C₇H₈N₂O₃S, MW: 200.2) Incorporation of a thiazole ring introduces heterocyclic aromaticity, which may enhance binding to biological targets (e.g., enzymes). The amino group at C2 allows for further functionalization, a feature absent in the target compound . Key Difference: Thiazole’s aromaticity contrasts with the non-aromatic ethoxy-oxoacetyl group in the target compound.
- Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate Exhibits planar coumarin packing in crystals, whereas the target compound’s flexible ether-anilino linkages likely result in amorphous or less ordered solid-state structures .
Succinate and Thioacetate Derivatives
(2R,3R)-Diethyl 2-(but-2-en-1-yloxy)-3-(2-ethoxy-2-oxoacetoxy)succinate
A branched succinate ester with stereochemical complexity. The Z/E isomer ratio (3:1) indicates configurational flexibility, a trait shared with the target compound’s ethoxy linkages .
Key Difference : The succinate backbone introduces additional ester groups, increasing hydrophilicity.Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate
Replacement of oxygen with sulfur in the acetamide linkage enhances electron delocalization and may improve resistance to hydrolysis compared to the target compound’s oxoacetate groups .
Data Table: Comparative Analysis
*Estimated based on structural analogy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step etherification and esterification reactions. For example, intermediates like 2-methoxybenzoic acid can be reacted with ethylene glycol under acidic conditions to form ester precursors, followed by coupling with phenoxyethanol derivatives. Temperature control (50–80°C) and pH adjustments (weakly acidic to neutral) are critical to prevent side reactions like hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Use anhydrous conditions to avoid ester hydrolysis.
Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and carbonyl signals (δ 165–175 ppm for ester/amide C=O) .
- FTIR : Confirm ester C=O stretches (~1740 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 485.18 for C₂₄H₂₅N₂O₈) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally analogous compounds (e.g., antiviral vs. anticancer effects)?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on receptor binding using molecular docking simulations .
- Dose-Response Assays : Test compound libraries across multiple cell lines (e.g., HeLa, MCF-7) to identify activity thresholds and off-target effects .
- Data Interpretation : Use statistical tools (ANOVA, PCA) to differentiate noise from biologically relevant trends. For example, fluorobenzyl derivatives show enhanced selectivity for kinase inhibition over non-fluorinated analogs .
Q. How can the compound’s reactivity profile (e.g., oxidation, substitution) be leveraged to design targeted prodrugs?
- Methodology :
- Oxidation : Treat with KMnO₄ in acidic conditions to convert ethoxy groups to carboxylic acids, enhancing water solubility .
- Substitution : Replace ethoxy groups with amines (e.g., benzylamine) under basic conditions to modulate pharmacokinetics .
- Experimental Design : Use LC-MS to track reaction intermediates. Assess prodrug stability in simulated physiological buffers (pH 2–7.4) .
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes, DNA)?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model binding to DNA G-quadruplex structures or kinase domains (e.g., EGFR) using AMBER or GROMACS .
- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites for covalent bonding .
- Validation : Cross-reference predictions with experimental data (e.g., SPR binding assays, IC₅₀ values) .
Data Contradiction Analysis
Q. Why do studies report varying cytotoxicities for derivatives of this compound across different cancer models?
- Hypothesis Testing :
- Variable Metabolic Activation : Test liver microsome stability to assess if cytotoxicity correlates with metabolic conversion rates .
- Cell-Specific Uptake : Use fluorescent tagging (e.g., BODIPY) to quantify intracellular accumulation via flow cytometry .
- Resolution : Publish raw datasets (e.g., IC₅₀ curves) in open-access repositories to enable meta-analyses .
Comparative Analysis Table
| Property | This Compound | Analog (Ethyl 2-(benzylamino)-2-oxoacetate) | Key Difference |
|---|---|---|---|
| Solubility | Low in water, high in DMSO | Moderate in ethanol | Ether linkages reduce polarity |
| Biological Target | Kinases, DNA G-quadruplexes | Antimicrobial enzymes | Phenoxy groups enhance DNA affinity |
| Synthetic Complexity | Multi-step (4–6 steps) | Two-step | Ether couplings require strict anhydrous conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
